N-(tert-Butyl)-p-toluenesulfonamide

Descripción general

Descripción

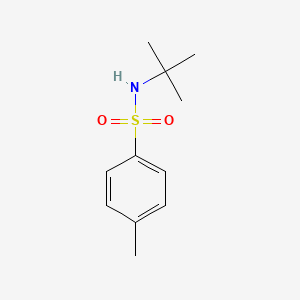

N-(tert-Butyl)-p-toluenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a toluenesulfonyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(tert-Butyl)-p-toluenesulfonamide can be synthesized through several methods. One common approach involves the reaction of p-toluenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(tert-Butyl)-p-toluenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: In the presence of strong acids or bases, this compound can undergo hydrolysis to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed, often at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation may produce sulfonic acids or sulfonyl chlorides.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Role in Organic Synthesis

N-(tert-Butyl)-p-toluenesulfonamide serves as a versatile intermediate in organic synthesis. It is particularly useful in the formation of sulfonamide derivatives, which are critical in synthesizing pharmaceuticals and agrochemicals. The compound can participate in various reactions, including:

- Mitsunobu Reaction : It can be used to couple with primary and secondary alcohols to form sulfonyl-protected amines, which are valuable in further synthetic applications .

- Cyanation Reactions : As a nitrogen source, it has been utilized in Lewis acid-catalyzed cyanation of indoles and pyrroles, yielding compounds with potential biological activity .

1.2 Synthesis Methods

The synthesis of this compound has been optimized to improve yield and purity. A notable method involves using hafnium tetrachloride as a catalyst, achieving yields over 95% under mild conditions (150 °C) with high purity (>98%) . This method emphasizes the compound's potential for industrial-scale production due to its cost-effectiveness and environmental friendliness.

Medicinal Applications

2.1 Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit pathogens such as Mycobacterium tuberculosis. Studies have shown that structural analogs of this compound can serve as effective inhibitors of phosphopantetheinyl transferase (PptT), an essential enzyme in the biosynthesis of virulence factors in M. tuberculosis . This positions the compound as a candidate for further development in tuberculosis treatment.

Agricultural Uses

3.1 Herbicides and Pesticides

Sulfonamides, including this compound, have been explored for their roles in developing herbicides and pesticides. The sulfonamide group is known for its biological activity against various pests and weeds, making it a valuable component in agricultural chemistry . The compound's ability to interfere with microbial growth suggests potential applications in developing environmentally friendly agricultural products.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(tert-Butyl)-p-toluenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the tert-butyl group provides steric hindrance, enhancing selectivity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(tert-Butyl)-benzenesulfonamide

- N-(tert-Butyl)-methanesulfonamide

- N-(tert-Butyl)-ethanesulfonamide

Uniqueness

N-(tert-Butyl)-p-toluenesulfonamide is unique due to the presence of the p-toluenesulfonyl group, which imparts distinct chemical properties compared to other sulfonamides. The combination of the tert-butyl group and the p-toluenesulfonyl group enhances its stability and reactivity, making it a valuable compound in various applications. Its structural features also contribute to its effectiveness as a protecting group and enzyme inhibitor, distinguishing it from other similar compounds.

Actividad Biológica

N-(tert-Butyl)-p-toluenesulfonamide, a sulfonamide derivative, has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group attached to a p-toluenesulfonamide moiety. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Research indicates that sulfonamides, including this compound, primarily exert their effects through inhibition of certain enzymes and pathways. Notably, they can inhibit carbonic anhydrases and have shown potential as inhibitors of bacterial dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria.

In Vitro Studies

- Enzyme Inhibition : this compound has been studied for its inhibitory effects on various enzymes. For instance, it has demonstrated activity against carbonic anhydrase isoforms, which are involved in numerous physiological processes including respiration and acid-base balance.

- Neurotoxicity Screening : In a study screening compounds for neurotoxicity, this compound was included in a library of compounds tested against human neural stem cells (NSCs). Results indicated selective toxicity towards certain cell types, highlighting the compound's potential neuroactive properties .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of sulfonamides, including this compound. The findings suggested that this compound exhibited significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.

- Cancer Research : Recent investigations into the compound's anticancer properties revealed that it could inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

N-tert-butyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)15(13,14)12-11(2,3)4/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEPSLKMENGNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951178 | |

| Record name | N-tert-Butyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2849-81-2 | |

| Record name | N-(1,1-Dimethylethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butyl)-p-toluenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butyl-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butyl)-4-methylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHF532A5GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(tert-Butyl)-p-toluenesulfonamide contribute to the efficiency of zirconium-catalyzed hydroamination of alkynes?

A: this compound acts as a crucial additive in zirconium-catalyzed hydroamination reactions involving primary amines and alkynes. [] Research suggests that the steric bulk of this sulfonamide, specifically the tert-butyl group, plays a vital role in preventing the formation of inactive zirconium imido dimers. These dimers are known to hinder catalytic activity by sequestering the zirconium catalyst. By suppressing dimer formation, this compound ensures a higher concentration of active catalytic species, leading to enhanced reaction rates and yields. [] Additionally, the sulfonamide additive influences the regioselectivity of the hydroamination, impacting which carbon of the alkyne the amine preferentially attacks. This effect is particularly noticeable when using unsymmetrical alkynes, highlighting the significant role of this compound in controlling reaction selectivity. []

Q2: Can you elaborate on the safety concerns surrounding this compound, particularly its fluorinated derivative, and the recommended handling procedures?

A: While this compound itself is generally stable, its fluorinated derivative, N-Fluoro-N-tert-butyl-p-toluenesulfonamide, demands careful handling. This reagent is prepared by reacting this compound with fluorine gas. [] Decomposition studies reveal that N-Fluoro-N-tert-butyl-p-toluenesulfonamide undergoes decomposition at temperatures above 180°C, posing a risk of rapid pressure changes. [] Consequently, handling this compound necessitates strict adherence to safety protocols:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.